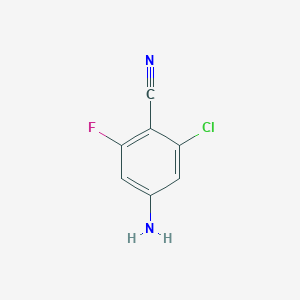

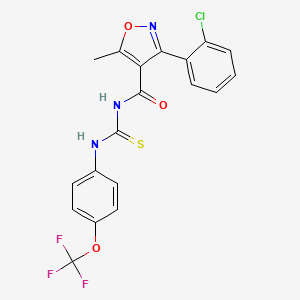

![molecular formula C19H18N4O2S B2944603 13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 379251-50-0](/img/structure/B2944603.png)

13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“9,10-dimethyl-5-morpholino-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one” is a chemical compound with the linear formula C23H17ClN4O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, etc., of this compound are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry : The compound has been studied for its properties in heterocyclic chemistry. For example, Clark and Smith (1972) investigated the cleavage of pyrimido[5,4-e]-as-triazin-5(6H)-one by nucleophiles, which is related to the morpholino group present in the compound (Clark & Smith, 1972).

Synthesis and Applications : The compound's derivatives have been synthesized for various applications. Lei et al. (2017) described a rapid and green synthetic method for a morpholine derivative, highlighting its importance as an intermediate in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).

Novel Heterocyclic Systems : The synthesis of novel heterocyclic systems involving morpholino groups and related structures has been a focus of research. Karimian and Karimi (2020) synthesized new compounds with morpholino groups, contributing to the development of diverse heterocyclic systems (Karimian & Karimi, 2020).

Chemistry and Cyclization Reactions : The chemistry and cyclization reactions of related derivatives have been explored. Badr et al. (1992) investigated the treatment of pyrimido thienoquinoxaline derivatives, which are structurally related to the compound (Badr et al., 1992).

Anticancer Properties : Some studies have focused on the anticancer properties of derivatives of this compound. Liu et al. (2014) designed and synthesized thieno[3,2-d]pyrimidine derivatives possessing diaryl semicarbazone scaffolds, showing potent antitumor activities (Liu et al., 2014).

Synthesis and Biological Evaluation : The synthesis and biological evaluation of related pyrimidine derivatives as PI3 kinase inhibitors were conducted by Hayakawa et al. (2007), highlighting the compound's relevance in developing novel inhibitors (Hayakawa et al., 2007).

Neurotropic Activity : The neurotropic activity of thieno[3,2-d]pyrimidine derivatives has been studied. Paronikyan et al. (2010) developed methods for the synthesis of condensed thieno[3,2-d]pyrimidines and investigated their neurotropic properties (Paronikyan et al., 2010).

Safety and Hazards

Wirkmechanismus

It’s worth noting that compounds with a pyrimidopyrimidine scaffold, which is similar to the structures of the compounds , have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Eigenschaften

IUPAC Name |

13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-11-12(2)26-18-15(11)19(24)23-16(20-18)13-5-3-4-6-14(13)17(21-23)22-7-9-25-10-8-22/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKIEBZHNAITAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)N5CCOCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid](/img/structure/B2944522.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944524.png)

![n-Cyano-2-fluoro-5-methyl-n-[(1-methyl-1h-imidazol-2-yl)methyl]aniline](/img/structure/B2944529.png)

![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)

![N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2944532.png)

![7-[(2-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944533.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)